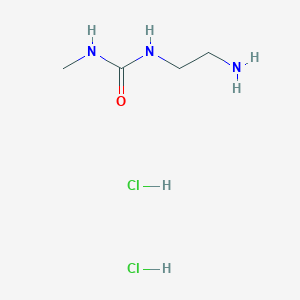
1-(2-Aminoethyl)-3-methylurea dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-Aminoethyl)nicotinamide dihydrochloride” has been mentioned in the context of laboratory chemicals and synthesis of substances .
Synthesis Analysis
There are several methods for the synthesis of piperazine derivatives, which are structurally similar to the compound you’re asking about. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Chemical Reactions Analysis
Aqueous 1-(2-aminoethyl) piperazine (AEPZ) has been identified as a potential candidate for CO2 capture solvent. The kinetics of absorption of CO2 in aqueous AEPZ has been studied .
科学的研究の応用
Antihypertensive Properties
1-(2-Aminoethyl)-3-methylurea dihydrochloride and its derivatives have been studied for their potential antihypertensive properties. For example, a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas, including the 2,6-dichlorophenyl analogue, demonstrated potent oral antihypertensive activity in hypertensive rat models and dogs. These compounds also displayed sedative effects with marked species specificity (Tilley et al., 1980).
Mechanistic Studies in Drug Metabolism
Research has explored the mechanism of hydroxylamine rearrangement in rats using compounds like 1-hydroxy-1-phenyl-3-methylurea. Such studies help understand how hydroxylamines rearrange in the liver, involving pathways analogous to chemical model systems and generating resonance-stabilized nitrenium ions (Sternson & Gammans, 1975).
Diuretic and Natriuretic Activities
Some derivatives of 1-(2-Aminoethyl)-3-methylurea dihydrochloride have been evaluated for diuretic and natriuretic activities, particularly in the context of cardiovascular diseases. For instance, specific derivatives were found to have diuretic and natriuretic activity but no kaliuretic activity when administered orally to rats (Hester et al., 1989).
Synthesis of Novel Compounds
Researchers have synthesized novel compounds using 1-(2-Aminoethyl)-3-methylurea dihydrochloride derivatives, demonstrating the compound's versatility in chemical synthesis. This includes the synthesis of 3-methylxanthine derivatives and other complex organic compounds (Zhao Ji-quan, 2012).
Environmental Fate Studies
Studies on the environmental fate of related compounds, like diuron and its metabolites, offer insights into the environmental impact and degradation pathways of these chemicals. This is crucial for understanding their long-term effects on ecosystems and for developing safer and more sustainable chemicals (Stork et al., 2008).
Safety and Hazards
特性
IUPAC Name |
1-(2-aminoethyl)-3-methylurea;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.2ClH/c1-6-4(8)7-3-2-5;;/h2-3,5H2,1H3,(H2,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPUPUMELDOAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-methylurea dihydrochloride | |
CAS RN |
1909310-13-9 |
Source


|
| Record name | 1-(2-aminoethyl)-3-methylurea dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

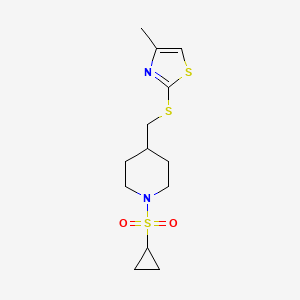
![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)
![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2514680.png)
![N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2514681.png)
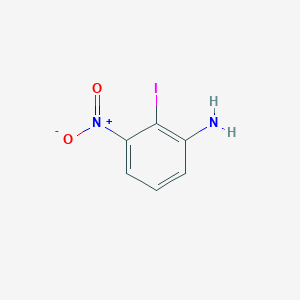
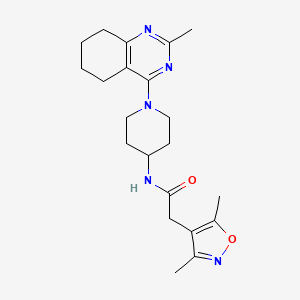
![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)

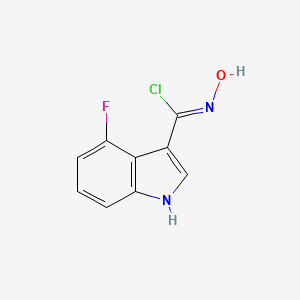

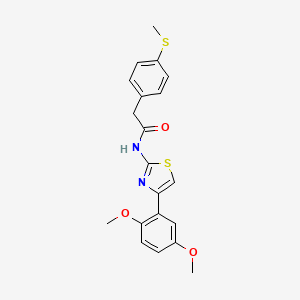
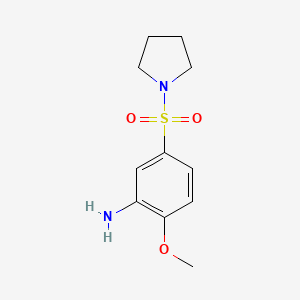
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)
![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)